REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[CH:20]([O-:21])=[O:22].[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][c:9]2[cH:10][cH:11][n+:12]([O-:15])[cH:13][cH:14]2)[cH:16][cH:17]1)([F:18])[F:19].[NH4+:23]>>[F:1][C:2]([O:3][c:4]1[cH:5][cH:6][c:7]([O:8][c:9]2[cH:10][cH:11][n:12][cH:13][cH:14]2)[cH:16][cH:17]1)([F:18])[F:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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[O-][n+]1ccc(Oc2ccc(OC(F)(F)F)cc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][n+]1ccc(Oc2ccc(OC(F)(F)F)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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FC(F)(F)Oc1ccc(Oc2ccncc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |